The compound is documented in databases such as PubChem, where it is classified under chemical substances with potential therapeutic applications. The molecular formula is and its InChI key is InChI=1S/C23H25N5O3/c1-17-24-21(16-22(25-17)31-19-8-4-3-5-9-19)27-11-13-28(14-12-27)23(29)26-18-7-6-10-20(15-18)30-2/h3-10,15-16H,11-14H2,1-2H3,(H,26,29)
.
The synthesis of N-(3-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide typically involves several multi-step organic reactions.
Key Steps in Synthesis:
Reaction Conditions:
The synthesis requires careful control of parameters such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of N-(3-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide features several important functional groups:
Structural Features:
Molecular Geometry:
The compound's geometry allows for specific interactions with biological targets, facilitating its potential therapeutic effects .
N-(3-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions:
Types of Reactions:
Reagents and Conditions:
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres .
The mechanism of action for N-(3-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets such as receptors or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.
Biological Pathways:
Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .
N-(3-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide exhibits several notable physical and chemical properties:
Properties:
These properties influence its behavior in biological systems and its potential applications .
N-(3-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide has potential applications in various scientific fields:
Potential Applications:
Further research is required to fully explore these applications and validate their effectiveness in clinical settings .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: